molecular formula C15H19NO5 B2500761 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1192050-89-7

1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2500761
CAS No.: 1192050-89-7
M. Wt: 293.319
InChI Key: DURUOLSKSKPYCL-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid (CAS 1192050-89-7) is a high-purity pyrrolidine-2-carboxylic acid derivative supplied for research use only. This compound features a 4-ethylphenoxyacetyl group attached to a 4-hydroxypyrrolidine-2-carboxylic acid scaffold, with a molecular formula of C15H19NO5 and a molecular weight of 293.32 g/mol . Derivatives of pyrrolidine-2-carboxylic acid are of significant interest in chemical biology and medicinal chemistry, particularly in the study of amino acid metabolism. Research indicates that synthetic analogs of pyrrolidine-based carboxylic acids are valuable for investigating metabolic pathways critical to disease mechanisms . Specifically, L-proline and its synthetic analogues play a crucial role in cancer cell survival, proliferation, and metastasis, as cancer cells undergo extensive metabolic reprogramming . Compounds based on the pyrrolidine-2-carboxylic acid core, such as this one, serve as key intermediates and chemical probes for studying these dysregulated pathways, offering insights into novel therapeutic targets . Researchers can utilize this compound in the synthesis of more complex molecules or for in vitro screening against various human cancer cell lines to evaluate antiproliferative activity and selectivity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(4-ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-10-3-5-12(6-4-10)21-9-14(18)16-8-11(17)7-13(16)15(19)20/h3-6,11,13,17H,2,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURUOLSKSKPYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CC(CC2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the alkylation of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid.

    Acylation of Pyrrolidine: The phenoxyacetic acid is then reacted with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 1-[2-(4-Ethylphenoxy)acetyl]pyrrolidine.

    Hydroxylation: The final step involves the hydroxylation of the pyrrolidine ring to introduce the hydroxyl group at the 4-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[2-(4-Ethylphenoxy)acetyl]-4-oxopyrrolidine-2-carboxylic acid.

    Reduction: Formation of 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds, including those similar to 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid, exhibit significant anticancer activities. For instance, a study demonstrated that certain pyrrolidine derivatives showed enhanced cytotoxic effects against various cancer cell lines, with some compounds outperforming established drugs like tamoxifen in vitro . The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.

Antimicrobial Effects

Compounds related to this compound have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections or preventing biofilm formation . The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Drug Development

The promising biological activities of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

  • Anticancer agents : Targeting specific cancer types with tailored derivatives.
  • Antimicrobial agents : Developing formulations for resistant bacterial strains.

Ongoing research focuses on enhancing the pharmacokinetic properties and reducing toxicity profiles through structural modifications .

Table: Summary of Key Studies on Pyrrolidine Derivatives

Study ReferenceCompound StudiedBiological ActivityKey Findings
Pyrrolidine DerivativesAnticancerSome compounds showed double the efficacy compared to tamoxifen against M-Hela cells.
5-Chloro DerivativesAntioxidantCertain derivatives exhibited antioxidant activity surpassing ascorbic acid levels.
Various PyrrolidinesAntimicrobialEffective against multiple bacterial strains; potential for biofilm disruption.

Mechanism of Action

The mechanism of action of 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylphenoxy group in the target compound and analogs introduces lipophilicity, which may enhance membrane permeability compared to the hydroxymethyl analog in .
  • The cyclobutane-containing analog () exhibits a folded conformation stabilized by hydrogen bonds, suggesting the target compound’s hydroxyl and carboxylic acid groups may similarly stabilize its crystal structure .

Physicochemical Properties

Functional groups critically influence solubility, stability, and crystallinity:

Property Target Compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid Pharmacopeial Analogs (e.g., )
Water Solubility Likely moderate (carboxylic acid) Not reported pH-dependent (4.5–6.5 in solution)
Thermal Stability Pending data Not reported Stable under vacuum drying at 65°C
Crystallinity Likely hydrogen-bonded networks Not reported N/A

Key Observations :

  • The carboxylic acid group in the target compound and analogs may reduce solubility in acidic environments but improve it at neutral pH .
  • Hydrogen bonding observed in cyclobutane analogs () suggests the target compound may form similar intramolecular interactions, enhancing crystalline stability .

Key Observations :

  • The absence of a thiourea or benzoyl group in the target compound could alter its mechanism of action compared to analogs.

Biological Activity

1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid, also known by its CAS number 1192050-89-7, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with hydroxyl and carboxylic acid functional groups, which are critical for its biological activity. The ethylphenoxyacetyl moiety enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Molecular Formula

  • Molecular Formula : C13_{13}H15_{15}NO3_3
  • Molecular Weight : 235.26 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, particularly those related to lipid metabolism. This suggests potential applications in treating metabolic disorders such as obesity and dyslipidemia .
  • Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of peroxisome proliferator-activated receptors (PPARs), which are critical in regulating fatty acid storage and glucose metabolism. Its dual action on PPARα and PPARγ could make it a candidate for managing type 2 diabetes and related metabolic syndromes .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

Case Study 1: Lipid Metabolism

In a study examining the effects on lipid metabolism, this compound was administered to animal models with induced dyslipidemia. The results indicated a significant reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, suggesting its potential as a therapeutic agent for hyperlipidemia .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it could suppress pro-inflammatory cytokines in macrophage cell lines, indicating a possible role in managing inflammatory diseases .

Comparative Biological Activity Table

Activity Effect Reference
Lipid MetabolismReduced triglycerides
HDL Cholesterol IncreaseIncreased HDL levels
Anti-inflammatorySuppressed cytokine production
PPAR ModulationDual agonist activity

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-[2-(4-ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid?

To optimize synthesis, focus on reaction conditions (e.g., pH, temperature, and catalysts). For example:

  • Acidic conditions (HCl, H₂SO₄) stabilize intermediates by protonating amine groups, improving yield .
  • Chiral synthesis requires enantioselective catalysts or chiral auxiliaries to preserve stereochemistry, as seen in analogous (2S,4R)-pyrrolidine derivatives .
  • Purification via recrystallization or chromatography is critical to isolate the carboxylic acid moiety from byproducts .

Q. How can the stereochemistry and absolute configuration of this compound be confirmed experimentally?

Use a combination of:

  • X-ray crystallography to resolve spatial arrangement, as demonstrated for (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid .
  • NMR spectroscopy (e.g., NOESY) to analyze coupling constants and spatial proximity of protons .
  • Circular dichroism (CD) to correlate optical activity with known chiral centers in similar pyrrolidine derivatives .

Q. What in vitro assays are suitable for assessing its biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biomolecules .
  • Cell viability assays (e.g., MTT) evaluate cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between computational predictions and experimental results?

  • Perform pH-dependent solubility profiling to account for ionization states of the carboxylic acid and hydroxyl groups .
  • Validate computational models (e.g., COSMO-RS) with experimental data from analogous compounds like (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid .
  • Use high-throughput screening to test solubility in diverse solvent systems .

Q. What methodologies address challenges in chiral synthesis of the 4-hydroxypyrrolidine moiety?

  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh) with chiral ligands to control stereoselectivity .
  • Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced diastereomer transformation (CIDT) to enrich enantiopure products .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density functional theory (DFT) predicts electronic effects of substituents (e.g., 4-ethylphenoxy) on reactivity .
  • Molecular docking identifies binding poses in target protein pockets, as shown for fluorobenzyl-pyrrolidine analogs .
  • QSAR models correlate structural features (e.g., logP, hydrogen bond donors) with activity data from derivatives .

Q. What strategies mitigate instability of the 4-hydroxy group under physiological conditions?

  • Prodrug design : Protect the hydroxyl group as an ester or carbonate, which hydrolyzes in vivo .
  • Formulation optimization : Use lyophilization or liposomal encapsulation to enhance shelf-life .
  • Stability studies : Monitor degradation pathways via LC-MS under simulated physiological pH and temperature .

Q. How should researchers analyze conflicting data in structure-activity relationship (SAR) studies?

  • Multivariate analysis (e.g., PCA) identifies outliers or confounding variables in SAR datasets .
  • Free-energy perturbation (FEP) calculations reconcile discrepancies between predicted and observed binding affinities .
  • Meta-analysis of published data on structurally related compounds (e.g., 4-fluorobenzyl-pyrrolidine derivatives) clarifies trends .

Methodological Considerations for Data Reproducibility

Q. What protocols ensure reproducibility in kinetic studies of its enzymatic interactions?

  • Standardize substrate concentrations, buffer ionic strength, and temperature across labs .
  • Use internal controls (e.g., known inhibitors) to validate assay conditions .
  • Share raw data and analysis scripts via open-access platforms .

Q. How can in vivo pharmacokinetic studies be designed to account for metabolic variability?

  • Population pharmacokinetics (PopPK) : Model inter-individual variability using nonlinear mixed-effects approaches .
  • Mass spectrometry imaging (MSI) tracks spatial distribution in tissues, reducing sampling bias .
  • Cross-validate results in multiple animal models (e.g., rodents vs. non-human primates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.